1-(4-Chlorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

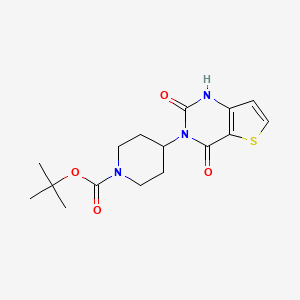

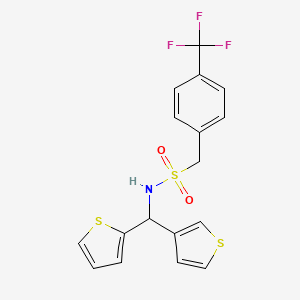

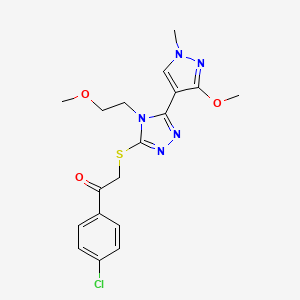

The compound “1-(4-Chlorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone” is a complex organic molecule. It contains a thiadiazole ring, which is a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. Thiadiazoles are known for their wide range of biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiadiazole ring, along with phenyl and tolyl groups. The presence of sulfur and nitrogen in the ring structure could potentially influence the compound’s reactivity and interactions with other molecules .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the thiadiazole ring and the attached functional groups. The presence of the sulfur atom within the ring could potentially make this compound susceptible to reactions with electrophiles .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the thiadiazole ring could potentially influence its solubility, stability, and reactivity .

Scientific Research Applications

Synthesis of Aliphatic 1,3,4-Thiadiazol-2(3H)-one Derivatives

A study by Tahtaci and Aydin (2019) explored the synthesis of a new series of substituted aliphatic 1,3,4-thiadiazol-2(3H)-one derivatives with yields ranging from 42 to 70%. The synthesis involved an interesting mechanism incorporating internal nucleophilic substitution followed by an SN2-type reaction. This research highlights the chemical versatility and reactivity of compounds related to 1-(4-Chlorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone, providing insights into their potential applications in chemical synthesis (Tahtaci & Aydin, 2019).

Corrosion Inhibition Properties

Research by Kaya et al. (2016) on the inhibition performances of certain thiazole and thiadiazole derivatives, including structures similar to 1-(4-Chlorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone, against the corrosion of iron. The study utilized quantum chemical calculations and molecular dynamics simulations to predict the corrosion inhibition efficiencies, indicating potential applications in materials science and engineering (Kaya et al., 2016).

Molecular Docking and Antifungal Activity

An investigation by Liu et al. (2012) into novel 1,5-diaryl-1H-pyrazol-3-oxy derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties revealed moderate inhibitory activity against Gibberella zeae, a plant pathogen. This study suggests that derivatives related to 1-(4-Chlorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone could have potential applications in the development of new antifungal agents (Liu et al., 2012).

Antimicrobial and Antioxidant Evaluation

A study by Bhadraiah et al. (2021) on bicyclic [1,3,4]thiadiazolo[3,2-α]pyrimidine analogues revealed significant antimicrobial efficacy against selected microbial strains. The research underscores the potential of compounds with a thiadiazole core, like 1-(4-Chlorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone, in the development of new antimicrobial agents (Bhadraiah et al., 2021).

Quantum Chemical and Molecular Dynamics Studies

The work by Kaya et al. (2016) employing DFT calculations and molecular dynamics simulations to evaluate the corrosion inhibition performance of thiadiazole derivatives against iron corrosion highlights the compound's potential in corrosion protection applications. This study provides a foundation for further exploration of related compounds in protecting metal surfaces (Kaya et al., 2016).

Safety And Hazards

Future Directions

properties

IUPAC Name |

1-(4-chlorophenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2OS2/c1-11-2-4-13(5-3-11)16-19-17(23-20-16)22-10-15(21)12-6-8-14(18)9-7-12/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVWFFHNIPGXYCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2574256.png)

![6-(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2574257.png)

![N-[4-(Aminomethyl)cyclohexyl]-2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide;hydrochloride](/img/structure/B2574271.png)

![(1S,6R,7R)-3-Azabicyclo[4.1.0]heptane-7-carboxylic acid;hydrochloride](/img/structure/B2574275.png)